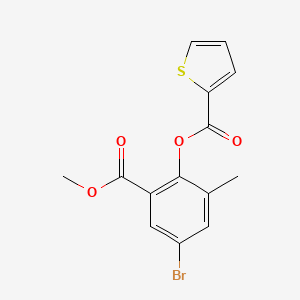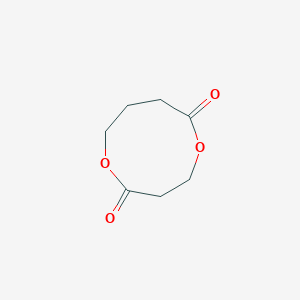
1,5-Dioxonane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxonane-2,6-dione is a lactone compound with a six-membered ring structure containing two oxygen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dioxonane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dioxonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dioxanone, various reduced forms of the compound, and a range of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,5-Dioxonane-2,6-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-Dioxonane-2,6-dione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biological molecules, leading to its observed biological activities . Additionally, it can induce oxidative stress and DNA damage in microbial cells, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
Dioxane: A related compound with a different ring structure and chemical behavior.
Eigenschaften
CAS-Nummer |
28318-32-3 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
1,5-dioxonane-2,6-dione |
InChI |
InChI=1S/C7H10O4/c8-6-2-1-4-10-7(9)3-5-11-6/h1-5H2 |
InChI-Schlüssel |
SURMMQHFEMBXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OCCC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


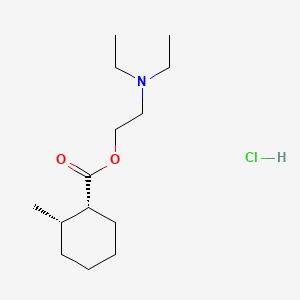

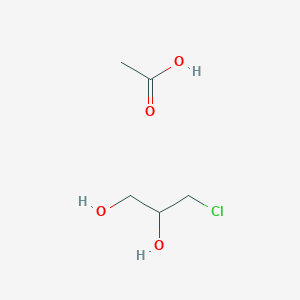
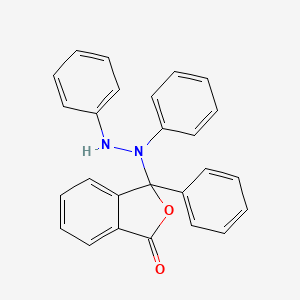
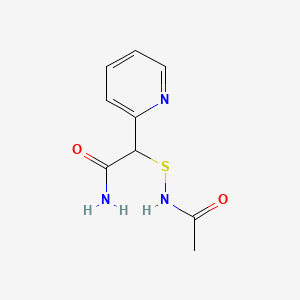
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
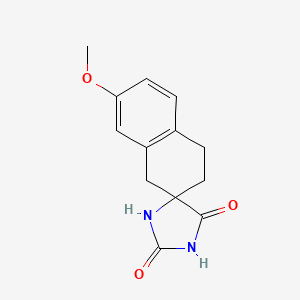
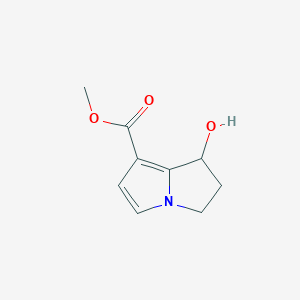
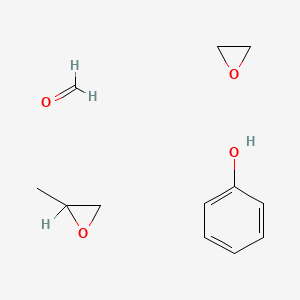
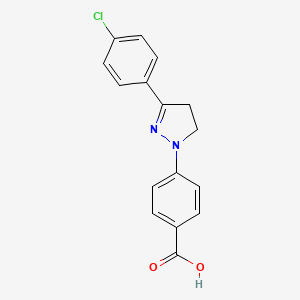

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

